Cas no 581063-34-5 (2-Amino-N-methoxy-N-methylacetamide;hydrochloride)

2-Amino-N-methoxy-N-methylacetamide hydrochloride is a versatile synthetic intermediate widely used in organic and medicinal chemistry. Its key structural features include a reactive amino group and a methoxy-N-methylamide moiety, making it valuable for peptide coupling and heterocycle synthesis. The hydrochloride salt enhances stability and solubility, facilitating handling in various reaction conditions. This compound is particularly useful in the preparation of pharmacologically active molecules, serving as a building block for amide bond formation and functional group transformations. Its well-defined reactivity profile and compatibility with standard protecting group strategies make it a reliable choice for complex molecular assembly. Suitable for research and industrial applications requiring high-purity intermediates.
2-Amino-N-methoxy-N-methylacetamide;hydrochloride structure
581063-34-5 structure
Product Name:2-Amino-N-methoxy-N-methylacetamide;hydrochloride
CAS No:581063-34-5
MF:C4H11ClN2O2
MW:154.595340013504
CID:4728579
PubChem ID:86622979
Update Time:2025-05-26

2-Amino-N-methoxy-N-methylacetamide;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-methoxy-N-methylacetamide hydrochloride
    • 2-Amino-N-methoxy-N-methylacetamide;hydrochloride
    • SCHEMBL269011
    • 581063-34-5
    • 2-amino-N-methoxy-N-methylacetamidehydrochloride
    • AT14833
    • EN300-74523
    • 2-AMINO-N-METHOXY-N-METHYLACETAMIDE HCL
    • Inchi: 1S/C4H10N2O2.ClH/c1-6(8-2)4(7)3-5;/h3,5H2,1-2H3;1H
    • InChI Key: SIGMAYIBMUTXLT-UHFFFAOYSA-N
    • SMILES: Cl.O(C)N(C)C(CN)=O

Computed Properties

  • Exact Mass: 154.0509053g/mol
  • Monoisotopic Mass: 154.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 84.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.6

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Additional information on 2-Amino-N-methoxy-N-methylacetamide;hydrochloride

Introduction to 2-Amino-N-methoxy-N-methylacetamide;hydrochloride (CAS No. 581063-34-5)

2-Amino-N-methoxy-N-methylacetamide;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 581063-34-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, a hydrochloride salt, has garnered attention due to its structural properties and potential applications in medicinal chemistry. The presence of both amino and methoxy functional groups, coupled with its amide backbone, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.

The hydrochloride form of this compound enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical formulations. This solubility profile allows for easier administration and absorption in biological systems, making it a valuable candidate for drug delivery systems. The compound's stability under various conditions also contributes to its utility in synthetic pathways, ensuring consistent yields and purity levels required for high-throughput applications.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target specific biological pathways. 2-Amino-N-methoxy-N-methylacetamide;hydrochloride has been explored as a building block in the synthesis of molecules that interact with enzymes and receptors involved in metabolic disorders, infectious diseases, and even certain types of cancer. Its structural motif is reminiscent of known pharmacophores, suggesting that derivatives of this compound could exhibit similar biological activities.

One of the most compelling aspects of this compound is its role in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, including the degradation of proteins and the regulation of signaling pathways. Inhibiting these enzymes has been a successful strategy in treating conditions such as HIV/AIDS and cancer. Researchers have found that modifications to the 2-amino-N-methoxy-N-methylacetamide;hydrochloride scaffold can lead to potent inhibitors with improved selectivity and reduced side effects.

Furthermore, the methoxy group in this compound's structure provides a site for further functionalization, allowing chemists to tailor its properties for specific applications. For instance, introducing additional substituents can alter its binding affinity to biological targets or enhance its pharmacokinetic profile. This flexibility makes it an attractive candidate for library synthesis efforts aimed at identifying new lead compounds.

The hydrochloride salt form also facilitates storage and handling, as it is more stable than the free base form. This stability is particularly important in industrial settings where maintaining product integrity over time is essential. Additionally, the compound's compatibility with various synthetic techniques, such as solid-phase peptide synthesis (SPPS) and automated parallel synthesis platforms, makes it a practical choice for drug discovery programs.

Recent advancements in computational chemistry have further highlighted the potential of 2-Amino-N-methoxy-N-methylacetamide;hydrochloride as a scaffold for drug design. Molecular modeling studies have shown that small modifications to its structure can significantly alter its interactions with biological targets. These studies not only provide insights into the compound's mechanism of action but also guide chemists in designing more effective derivatives.

In conclusion, 2-Amino-N-methoxy-N-methylacetamide;hydrochloride (CAS No. 581063-34-5) represents a promising area of research within pharmaceutical chemistry. Its unique structural features, combined with its stability and solubility characteristics, make it an invaluable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is likely to play an increasingly important role in the development of next-generation drugs.

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